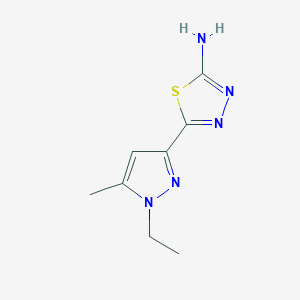

5-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(1-ethyl-5-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5S/c1-3-13-5(2)4-6(12-13)7-10-11-8(9)14-7/h4H,3H2,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVTRATBKZUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=NN=C(S2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 5-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be contextualized against related thiadiazol-2-amine derivatives:

Key Trends

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., NO₂): Enhance antibacterial activity by improving ligand-protein interactions (e.g., IVe ). Heteroaromatic Rings (e.g., pyridine, indole): Improve binding to enzymes (e.g., FabH, PIM2 kinases) via π-π stacking and hydrogen bonding . Bulkier Substituents (e.g., ethyl-methyl pyrazole): May optimize lipophilicity (logP) for membrane penetration while avoiding steric clashes in target binding .

Antimicrobial vs. Anticancer Activity :

- Nitrofuran-containing derivatives (e.g., Compound 19 ) show specificity for parasitic enzymes, while indole- and pyridine-substituted analogs target human kinases .

Synthetic Accessibility :

- The ethyl-methyl pyrazole moiety in the target compound is synthesized via cyclocondensation of thiosemicarbazides with ketones, analogous to methods for 5-phenyl-thiadiazol-2-amines .

Physicochemical Comparison

| Property | This compound | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine |

|---|---|---|---|

| Molecular Weight | 235.31 g/mol | 208.23 g/mol | 252.26 g/mol |

| logP (Predicted) | 2.1–2.5 | 1.8–2.0 | 2.3–2.7 |

| Hydrogen Bond Acceptors | 4 | 5 | 5 |

| Rotatable Bonds | 3 | 2 | 2 |

Biological Activity

5-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of hydrazonoyl chlorides with Erlenmeyer thioazlactones under basic conditions. This method allows for the formation of various functionalized thiadiazole derivatives, which can be further modified to enhance their biological activity .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of thiadiazole derivatives, including this compound. These compounds have shown promising results against a range of pathogenic bacteria and fungi. For instance:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| This compound | Moderate | High (e.g., E. coli) | Low |

The compound exhibited notable activity particularly against Gram-negative bacteria such as Escherichia coli, while showing limited efficacy against fungal strains .

Anti-Cancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-cancer potential. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | < 25 |

| MCF7 (Breast Cancer) | < 25 |

| PC3 (Prostate Cancer) | > 50 |

The structure of the compound plays a crucial role in its activity; modifications in substituents can significantly influence its potency against different cancer types .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives including our compound showed that modifications in the pyrazole ring can enhance antibacterial activity. The study reported that compounds with electron-withdrawing groups at specific positions exhibited superior efficacy against Staphylococcus aureus and E. coli compared to their counterparts .

Case Study 2: Anti-Proliferative Effects

In another investigation focusing on anti-cancer properties, a derivative of the compound was tested against several human cancer cell lines using the MTT assay. The results indicated that structural variations led to a marked increase in cytotoxicity against HepG2 cells, suggesting that further exploration into structural optimization could yield even more potent anti-cancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine?

- Methodological Answer: The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a cyclizing agent. A typical procedure involves refluxing a mixture of the precursor (e.g., substituted carboxylic acid and thiosemicarbazide) in POCl₃ at 90–120°C for 3–6 hours. The product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from a DMSO/water or ethanol/acetone mixture . Key steps include stoichiometric control of reagents, temperature optimization, and purification via recrystallization.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer: Characterization relies on:

- NMR and IR spectroscopy to confirm functional groups and connectivity.

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and supramolecular interactions (e.g., N–H···N hydrogen bonds forming 2D networks) .

- Elemental analysis to verify purity. For example, dihedral angles between the thiadiazole and pyrazole rings (18.2°–30.3°) are critical for understanding conformational flexibility .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer: Follow occupational exposure limits (e.g., EN 14042 guidelines). Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Waste should be segregated and disposed via certified hazardous waste services. Emergency measures include rinsing skin/eyes with water and consulting medical professionals if irritation occurs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst alternatives: Replace POCl₃ with milder agents (e.g., PCl₅) to reduce side reactions.

- Temperature control: Lower temperatures (70–80°C) may minimize decomposition, while extended reflux times (6–8 hours) improve conversion .

- Purification: Gradient recrystallization (e.g., acetone/water) enhances crystallinity and purity.

Q. How do structural variations in the thiadiazole and pyrazole rings affect biological activity?

- Methodological Answer:

- Substituent effects: Electron-withdrawing groups (e.g., nitro, chloro) on the pyrazole ring enhance antifungal activity, while alkyl groups (e.g., ethyl, methyl) modulate lipophilicity and bioavailability .

- Conformational analysis: Dihedral angles between rings influence molecular stacking and interactions with biological targets (e.g., enzyme active sites). For example, smaller angles (18.2°) may enhance binding affinity .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Methodological Answer: Discrepancies in antifungal or anticancer activity may arise from:

- Assay variability: Standardize protocols (e.g., MIC testing, cell lines) to ensure reproducibility.

- Structural polymorphism: Differences in crystal packing (e.g., hydrogen-bonding networks) can alter solubility and bioactivity .

- Stereoelectronic effects: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities .

Q. How can derivatives be designed to enhance selectivity for specific biological targets?

- Methodological Answer:

- Scaffold hybridization: Incorporate bioactive moieties (e.g., benzimidazole, pyrazine) via N-alkylation or Schiff base formation to target enzymes like cytochrome P450 or kinases .

- QSAR modeling: Use regression models to predict activity based on substituent parameters (e.g., Hammett constants, logP) .

- Crystallographic data: Leverage X-ray structures of target proteins (e.g., fungal CYP51) to guide rational design of inhibitors .

Data Contradiction Analysis

- Example: Conflicting reports on antifungal potency may stem from differences in microbial strains or compound stereochemistry. Resolve by:

- Repeating assays under identical conditions.

- Comparing crystallographic data to identify conformational isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.